methyl 3-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate
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Overview
Description
Methyl 3-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate is a complex organic compound that features a triazole ring, a difluoromethoxyphenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate typically involves multiple stepsThe final step involves the esterification of the benzoic acid derivative .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups .
Scientific Research Applications
Methyl 3-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets. The difluoromethoxyphenyl group and triazole ring are key structural features that enable the compound to bind to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-chloro-4-(difluoromethoxy)benzoate: Similar in structure but with a chlorine atom instead of the triazole ring.
Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate: Contains a diazenyl group instead of the triazole ring.
Uniqueness
Methyl 3-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate is unique due to the presence of the triazole ring, which imparts specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C19H16F2N4O4 |
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Molecular Weight |
402.4 g/mol |
IUPAC Name |
methyl 3-[[1-[4-(difluoromethoxy)phenyl]-5-methyl-1,2,4-triazole-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C19H16F2N4O4/c1-11-22-16(17(26)23-13-5-3-4-12(10-13)18(27)28-2)24-25(11)14-6-8-15(9-7-14)29-19(20)21/h3-10,19H,1-2H3,(H,23,26) |
InChI Key |
ZUTHBWIGKXPPBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1C2=CC=C(C=C2)OC(F)F)C(=O)NC3=CC=CC(=C3)C(=O)OC |
Origin of Product |
United States |
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